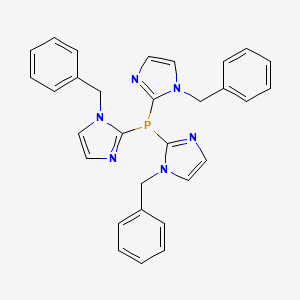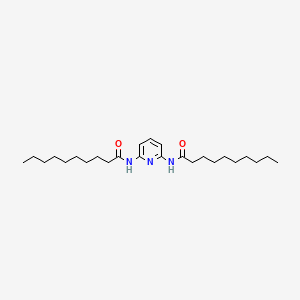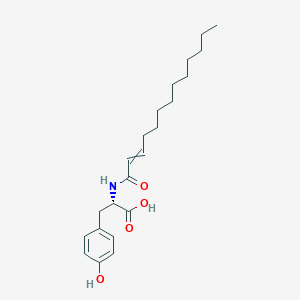
N-Tridec-2-enoyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tridec-2-enoyl-L-tyrosine: is a compound with the molecular formula C22H33NO4 It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tridec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with tridec-2-enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:
Raw Material Preparation: L-tyrosine and tridec-2-enoyl chloride are prepared in large quantities.
Reaction: The acylation reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Tridec-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the tridec-2-enoyl group to a single bond.
Substitution: The hydroxyl group in the tyrosine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted tyrosine derivatives.
Scientific Research Applications
N-Tridec-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of N-Tridec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosinase and other oxidases.
Pathways: The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group.
N-Benzoyl-L-tyrosine: A derivative with a benzoyl group.
N-Myristoyl-L-tyrosine: A derivative with a myristoyl group.
Uniqueness
N-Tridec-2-enoyl-L-tyrosine is unique due to the presence of the tridec-2-enoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain and unsaturation make it different from other tyrosine derivatives, providing unique opportunities for research and application.
Properties
CAS No. |
825637-85-2 |
|---|---|
Molecular Formula |
C22H33NO4 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(tridec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h11-16,20,24H,2-10,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChI Key |
MELQFLDONLEJGZ-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
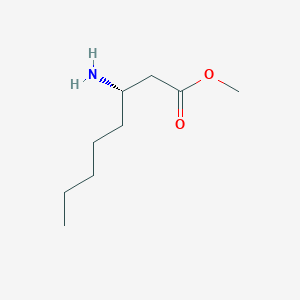
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
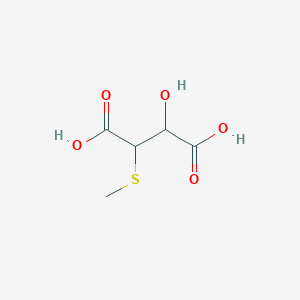
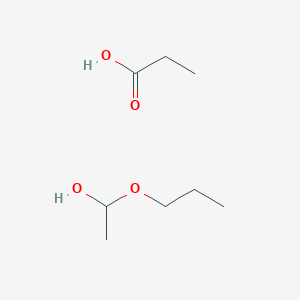
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
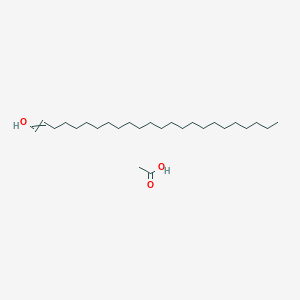
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
